Cyclopropyl 2,3-dimethylphenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

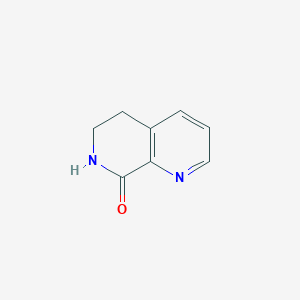

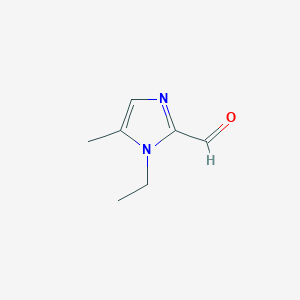

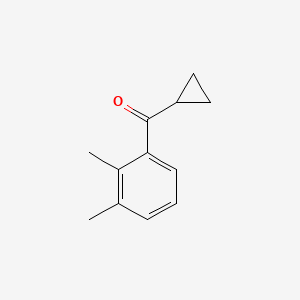

Cyclopropyl 2,3-dimethylphenyl ketone is a compound that features a cyclopropyl group attached to a ketone functional group, which is further substituted with a 2,3-dimethylphenyl moiety. This structure is of interest due to its potential reactivity and utility in organic synthesis, particularly in the formation of complex, polysubstituted cyclopentane derivatives and other ring systems.

Synthesis Analysis

The synthesis of cyclopropyl ketones, including those with specific substituents like 2,3-dimethylphenyl groups, can be achieved through various methods. For instance, cyclopropenyl ketones, which are closely related to cyclopropyl ketones, have been synthesized and used as reactive dienophiles in Diels-Alder reactions . Additionally, 1,1-cyclopropane aminoketones have been efficiently synthesized from α-amino aryl ketones and vinyl sulfonium salts, showcasing the versatility of cyclopropyl ketones in synthesis .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant ring strain and reactivity to the molecule. This strained structure is often exploited in chemical reactions to form more stable products, such as cyclopentane derivatives .

Chemical Reactions Analysis

Cyclopropyl ketones participate in a variety of chemical reactions. They have been used in formal [3+2] cycloadditions with alkenes to form cyclopentane derivatives with high diastereo- and enantioselectivity . Cyclopropyl ketones can also undergo dimerization and crossed reactions with enones, leading to the formation of five-membered rings . Furthermore, they can engage in domino carbocationic rearrangements to yield complex polycyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the cyclopropane ring and the ketone functional group. The ring strain in the cyclopropane moiety makes these compounds highly reactive, which is evident from their participation in various ring-opening and cycloaddition reactions . The ketone group also contributes to the reactivity, allowing for reactions such as the ring-opening cycloisomerization and the formation of quinolines .

科学的研究の応用

Synthesis and Reactivity

Synthesis of Isoxazoles : Cyclopropyl ketones, including Cyclopropyl 2,3-dimethylphenyl ketone, have been used in the highly regioselective synthesis of 3-cyclopropyl and 5-cyclopropyl isoxazoles, demonstrating their utility as 1,3-dielectrophilic intermediates in creating various heterocycles (Singh, Junjappa, & Ila, 1999).

Formation of Pyrans and Diols : Cyclopropyl epoxides derived from cyclopropyl ketones have been converted into pent-2-ene-1,5-diols and 3,6-dihydro-2H-pyrans under acidic conditions, highlighting the versatility of cyclopropyl ketones in synthesizing complex organic structures (Donnelly, O'Brien, & O'grady, 1974).

Diels-Alder Reactions : Cyclopropenyl ketones, closely related to cyclopropyl ketones, have been identified as highly reactive dienophiles in Diels-Alder reactions. This reactivity can be used to create complex structures with cyclopropane rings and quaternary stereogenic centers (Fisher, Smith, & Fox, 2013).

Cloke-Wilson Rearrangement : Cyclopropyl ketones undergo an organocatalytic Cloke-Wilson rearrangement to form 2,3-dihydrofurans. This process is notable for its high yield and regioselectivity, indicating the potential of cyclopropyl ketones in organic synthesis (Zhang et al., 2017).

Applications in Organic Chemistry

Formation of Cyclopentane Systems : Aryl cyclopropyl ketones, a category that includes Cyclopropyl 2,3-dimethylphenyl ketone, have been used in [3+2] reactions with olefins to generate highly substituted cyclopentane ring systems. This process involves one-electron reduction of the ketone to a radical anion (Lu, Shen, & Yoon, 2011).

Cyclopropanation and Rearrangements : Cyclopropyl ketones demonstrate unique behavior in cyclopropanation and rearrangement reactions, forming densely functionalized cyclopentane products and demonstrating their value in complex organic synthesis (Liu & Montgomery, 2006).

Safety And Hazards

将来の方向性

The future directions in the research of cyclopropyl ketones seem promising. The selective activation of C(sp3)–C(sp3) bonds by transition metals has the potential to revolutionize organic synthesis . Furthermore, the development of new reactions, such as ring expansions with π components, could broaden the reactivity of the metallacyclic intermediates derived from cyclopropane oxidative addition .

特性

IUPAC Name |

cyclopropyl-(2,3-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-4-3-5-11(9(8)2)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQRUCGHEKKBMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628054 |

Source

|

| Record name | Cyclopropyl(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2,3-dimethylphenyl ketone | |

CAS RN |

898790-00-6 |

Source

|

| Record name | Cyclopropyl(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。